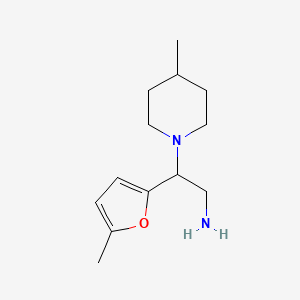

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine is an organic compound that features a furan ring substituted with a methyl group and a piperidine ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

Substitution on the furan ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or through the cyclization of a suitable precursor.

Substitution on the piperidine ring: The methyl group can be introduced via alkylation using methyl iodide and a base.

Coupling of the two rings: The final step involves the coupling of the furan and piperidine rings through a suitable linker, such as an ethylamine group, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone.

Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

Substitution: The methyl groups on the furan and piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Oxidation: Furanone derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor interactions.

Medicine: As a potential drug candidate for various therapeutic applications.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.

2-(5-Methyl(2-furyl))-2-(4-methylpiperidyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethylamine group.

Uniqueness

2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine is unique due to the specific combination of the furan and piperidine rings with the ethylamine linker, which may confer unique chemical and biological properties.

Actividad Biológica

The compound 2-(5-Methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethan-1-amine , often referred to as a furan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C13H18N2, with a molecular weight of approximately 206.30 g/mol. Its structure features a furan ring and a piperidine moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 206.30 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds containing furan and piperidine structures often exhibit neuroprotective and antidepressant activities. The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Effects

A study published in Chemistry & Biodiversity demonstrated that similar compounds showed significant antidepressant-like effects in rodent models. The mechanism was linked to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine, thereby increasing their availability in the synaptic cleft .

Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of furan derivatives against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

-

Case Study on Depression Models :

- In a controlled study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a comparable efficacy to established antidepressants such as fluoxetine.

- Neuroprotection Against Oxidative Stress :

Propiedades

IUPAC Name |

2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-10-5-7-15(8-6-10)12(9-14)13-4-3-11(2)16-13/h3-4,10,12H,5-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSUKYMRSHULEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.